Corynoxine

描述

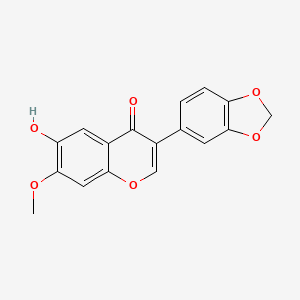

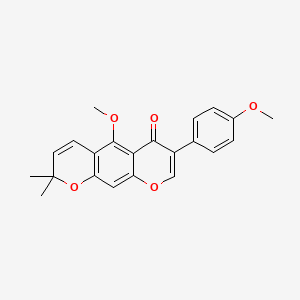

钩藤碱是一种从中国草药钩藤中分离得到的氧化吲哚生物碱。它以其神经保护特性和诱导自噬的能力而闻名,自噬是一个降解受损细胞器和聚集蛋白的细胞过程。 钩藤碱已显示出在治疗帕金森病和阿尔茨海默病等神经退行性疾病方面的潜力,通过促进清除 α-突触核蛋白和淀粉样β肽等蛋白聚集体 .

作用机制

钩藤碱主要通过诱导自噬发挥作用。它通过抑制雷帕霉素的机械靶点 (mTOR) 信号传导和通过瞬时受体电位粘液脂蛋白 1 (TRPML1) 刺激溶酶体钙释放来激活自噬途径。这导致自噬体的形成,自噬体降解受损的细胞器和蛋白聚集体。 钩藤碱促进自噬的能力使其成为治疗神经退行性疾病的潜在治疗剂 .

生化分析

Biochemical Properties

Corynoxine interacts with several biomolecules to exert its effects. It has been found to induce autophagy in different neuronal cell lines and in Drosophila . Unlike its enantiomer this compound B, which induces autophagy in a Beclin-1 dependent manner, this compound induces autophagy through the Akt/mTOR pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes the clearance of alpha-synuclein (α-syn), a major component of Lewy bodies in PD patients, in different neuronal cell lines . In AD models, this compound improved learning and memory function, increased neuronal autophagy and lysosomal biogenesis, and reduced pathogenic APP-CTFs levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces autophagy through the Akt/mTOR pathway, which is evidenced by the reduction in the levels of phospho-Akt, phospho-mTOR and phospho-p70 S6 Kinase . In AD models, this compound activated TFEB/TFE3 by inhibiting AKT/mTOR signaling and stimulating lysosomal calcium release via transient receptor potential mucolipin 1 (TRPML1) .

Temporal Effects in Laboratory Settings

It has been shown to promote the clearance of α-syn in different neuronal cell lines , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rotenone-induced animal model of PD, this compound was shown to exhibit neuroprotective effects by improving motor dysfunction, preventing tyrosine hydroxylase (TH)-positive neuronal loss, decreasing α-synuclein aggregates through the mechanistic target of the rapamycin (mTOR) pathway, and diminishing neuroinflammation .

Metabolic Pathways

It is known to induce autophagy through the Akt/mTOR pathway , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be transported to and distributed within these cells.

Subcellular Localization

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be localized to the autophagosomes within these cells.

准备方法

合成路线和反应条件: 钩藤碱可以通过多种化学反应合成,这些反应涉及在钩藤中发现的前体化合物。合成路线通常涉及提取前体化合物,然后进行一系列化学反应以形成氧化吲哚生物碱结构。 反应条件通常包括特定的温度、pH 值和使用催化剂来促进反应 .

工业生产方法: 钩藤碱的工业生产涉及使用乙醇或甲醇等溶剂从钩藤中大规模提取。然后,通过色谱等技术纯化提取的化合物,以分离钩藤碱。 该工艺旨在最大限度地提高产量和纯度,同时最大限度地减少对环境的影响 .

化学反应分析

反应类型: 钩藤碱会经历多种化学反应,包括:

氧化: 钩藤碱可以被氧化以形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变钩藤碱中的官能团,可能改变其药理特性。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂以促进取代反应。 条件通常涉及控制温度和 pH 值以确保所需的反应结果 .

主要产品: 这些反应形成的主要产品包括各种钩藤碱衍生物,每种衍生物都具有独特的生物活性。 这些衍生物经常被研究以了解其潜在的治疗应用 .

科学研究应用

相似化合物的比较

钩藤碱经常与其他氧化吲哚生物碱进行比较,例如钩藤碱 B,它也是从钩藤中分离得到的。虽然这两种化合物都诱导自噬,但钩藤碱 B 通过 Beclin-1 依赖性途径这样做,而钩藤碱激活 Akt/mTOR 途径。 这种机制差异突出了钩藤碱的独特性及其在靶向治疗应用方面的潜力 .

类似化合物:

- 钩藤碱 B

- 钩藤碱

- 异钩藤碱

属性

IUPAC Name |

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-NRAMRBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318329 | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6877-32-3 | |

| Record name | Corynoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6877-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)